(1S,2S)-2-Ethyl-cyclopropylamine

Enzyme inhibition Stereochemistry-activity relationship Tyramine oxidase

(1S,2S)-2-Ethyl-cyclopropylamine (CAS 2324750-29-8) is an enantiopure trans-configured chiral cyclopropylamine bearing an ethyl substituent at the 2-position of the cyclopropane ring. This compound belongs to the privileged class of cyclopropylamine scaffolds that serve as mechanism-based irreversible inhibitors of flavin-dependent amine oxidases, including monoamine oxidases (MAO A/B) and lysine-specific demethylase 1 (LSD1/KDM1A), as well as chiral building blocks for asymmetric synthesis of pharmaceutical intermediates.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
Cat. No. B8012032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Ethyl-cyclopropylamine
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCCC1CC1N
InChIInChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1
InChIKeyGAZWKJNMLLGPKV-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2-Ethyl-cyclopropylamine: Chiral Cyclopropylamine Building Block for Asymmetric Synthesis and Enzyme Inhibitor Design


(1S,2S)-2-Ethyl-cyclopropylamine (CAS 2324750-29-8) is an enantiopure trans-configured chiral cyclopropylamine bearing an ethyl substituent at the 2-position of the cyclopropane ring . This compound belongs to the privileged class of cyclopropylamine scaffolds that serve as mechanism-based irreversible inhibitors of flavin-dependent amine oxidases, including monoamine oxidases (MAO A/B) and lysine-specific demethylase 1 (LSD1/KDM1A), as well as chiral building blocks for asymmetric synthesis of pharmaceutical intermediates [1]. The (1S,2S) absolute configuration places both the ethyl and amino groups in a trans relationship, a stereochemical arrangement consistently associated with superior target engagement across multiple cyclopropylamine-based inhibitor series [2].

Why (1S,2S)-2-Ethyl-cyclopropylamine Cannot Be Replaced by Racemic or Alternative Stereoisomers in Chiral Synthesis and Target-Engagement Studies


Cyclopropylamine derivatives exhibit profound stereochemistry-dependent biological activity: the (1S,2S)-trans configuration is the pharmacophoric form for enzyme inhibition, while the (1R,2R)-enantiomer is often essentially inactive, and cis-diastereomers can show 20- to 30-fold reduced target affinity [1]. Generic substitution with racemic trans-2-ethylcyclopropylamine (CAS 68841-33-8, which includes both enantiomers) introduces an equimolar inactive or antagonistic stereoisomer that can confound dose-response relationships and complicate crystallographic interpretation of covalent flavin adducts [2]. Furthermore, the ethyl substituent confers a distinct predicted lipophilicity (XLogP ~0.6) and basicity (pKa ~9.12) profile that differs from both the smaller methyl analog and the bulkier phenyl analog (tranylcypromine), meaning that potency and selectivity data from these structural neighbors cannot be extrapolated to the ethyl-substituted scaffold .

(1S,2S)-2-Ethyl-cyclopropylamine: Quantitative Differentiation Evidence Against Closest Analogs


(1S,2S) vs. (1R,2R) Enantiomer: Absolute Configuration Dictates Tyramine Oxidase Inhibitory Activity

In the structurally related 2-fluoro-2-phenylcyclopropylamine series, the (1S,2S)-enantiomer exhibited potent inhibition of microbial tyramine oxidase from Arthrobacter sp., whereas the (1R,2R)-enantiomer was essentially devoid of inhibitory activity at equivalent concentrations [1]. The para-methyl-substituted trans-(1S,2S) analog showed a 90-fold improvement in potency over tranylcypromine (trans-2-phenylcyclopropylamine) in the same assay system [1]. This stereochemical dependence is consistent with X-ray crystallographic evidence showing that trans-(1S,2S) and trans-(1R,2R) cyclopropylamine enantiomers form structurally distinct covalent flavin adducts with the FAD cofactor, despite exhibiting similar in vitro potency against KDM1A at equilibrium [2]. For (1S,2S)-2-ethyl-cyclopropylamine, the same stereochemical principle applies: procurement of the single (1S,2S) enantiomer ensures that the active stereoisomer is not diluted by the inactive or differentially active (1R,2R) form.

Enzyme inhibition Stereochemistry-activity relationship Tyramine oxidase

Trans (1S,2S) vs. Cis Diastereomer: Trans Configuration Confers 20- to 30-Fold Superior Target Affinity

In a systematic study of indole cyclopropylmethylamines as selective serotonin reuptake inhibitors (SERT), the (1S,2S)-trans cyclopropane configuration was identified as the preferred pharmacophoric geometry, with cis-cyclopropane diastereomers exhibiting 20- to 30-fold lower affinity for the human serotonin transporter (hSERT) [1]. The preferred cis stereochemistry was (1R,2S)-cis, distinct from the (1S,2S)-trans arrangement [1]. This study provides quantitative evidence that the trans relationship between the amine and the 2-substituent is critical for high-affinity target engagement, and that cis/trans isomerism cannot be treated as a conservative substitution. For (1S,2S)-2-ethyl-cyclopropylamine, the trans geometry is inherent to the (1S,2S) designation; procurement of the cis isomer (1S,2R or 1R,2S) would be expected to yield substantially reduced biological activity based on this class-level SAR.

Serotonin transporter SERT inhibition Diastereoselectivity

(1S,2S) Enantiomer Exhibits ~10-Fold Superior H3 Receptor Agonist Activity vs. (1R,2R) in Cyclopropylhistamine Series

In the cyclopropylhistamine series, the (1S,2S)-enantiomer (VUF 5297) acts as a potent agonist at the histamine H3 receptor with a pD2 of 7.1 (rat cortex) and 6.6 (guinea pig jejunum), with an intrinsic activity (α) of 0.75 at both tissues [1]. Its enantiomer, (1R,2R)-cyclopropylhistamine (VUF 5296), is approximately 1 order of magnitude (10-fold) less active, while both enantiomers show only weak activity at H1 and H2 receptors [1]. This provides direct, quantitative evidence within the cyclopropylamine scaffold class that the (1S,2S) configuration confers substantially greater agonist potency than the (1R,2R) configuration, reinforcing that procurement of the correct single enantiomer is critical for any receptor- or enzyme-based study.

Histamine H3 receptor GPCR agonism Enantioselectivity

Ethyl vs. Phenyl 2-Substituent: Divergent Lipophilicity and Basicity Profiles Drive Distinct Selectivity Windows in KDM1A/MAO Inhibition

The 2-ethyl substituent on (1S,2S)-2-ethyl-cyclopropylamine confers a computed XLogP of approximately 0.6 and a predicted pKa (conjugate acid) of 9.12, compared to the 2-phenyl analog (tranylcypromine) with an experimental XLogP of approximately 1.7 and a pKa of ~8.5 [1]. This ~1.1 log unit difference in lipophilicity and ~0.6 unit difference in basicity are non-trivial: Vianello et al. (2014) demonstrated that increasing the hydrophobicity and steric bulk of the cyclopropylamine 2-substituent systematically shifts inhibitor selectivity away from MAO A/B and toward KDM1A, with bulkier aryl substituents achieving >100-fold selectivity for KDM1A over MAO enzymes [2]. The ethyl group, being intermediate in both steric bulk and lipophilicity between a methyl group and a phenyl ring, positions (1S,2S)-2-ethyl-cyclopropylamine as a scaffold that may exhibit a selectivity profile distinct from both the small-alkyl and aryl-substituted cyclopropylamine series [2].

KDM1A/LSD1 MAO selectivity Structure-activity relationship

Enantiopure (1S,2S) Specification: ≥95% Chiral Purity Enables Reproducible Asymmetric Synthesis and Crystallography

Commercially sourced (1S,2S)-2-ethyl-cyclopropylamine (CAS 2324750-29-8) is specified at a minimum purity of 95% by the vendor AKSci, with the material handled under quality assurance protocols suitable for research-grade chiral building block applications . In contrast, the racemic trans-2-ethylcyclopropylamine (CAS 68841-33-8) and the (1R,2R) enantiomer (CAS 1820569-09-2) represent distinct chemical entities with different CAS numbers, underscoring that these are not interchangeable inventory items . For applications such as X-ray crystallography of covalent flavin adducts—where Vianello et al. (2014) demonstrated that trans (1S,2S) and (1R,2R) stereoisomers form different covalent adducts with the FAD cofactor despite similar KDM1A IC50 values—the use of enantiopure material is essential to avoid mixed adduct populations that complicate electron density interpretation [1].

Chiral purity Asymmetric synthesis Crystallography

(1S,2S)-2-Ethyl-cyclopropylamine: Optimal Research and Industrial Application Scenarios


Enantiopure Scaffold for KDM1A/LSD1 Inhibitor Lead Optimization with MAO Selectivity Profiling

For medicinal chemistry programs targeting lysine-specific demethylase 1 (LSD1/KDM1A) for oncology indications, (1S,2S)-2-ethyl-cyclopropylamine provides a chiral cyclopropylamine warhead with intermediate steric bulk between methyl and phenyl substituents. Based on the SAR established by Vianello et al. (2014), the ethyl substituent is expected to confer a KDM1A/MAO selectivity profile distinct from both the smaller alkyl and larger aryl-substituted series [1]. The pure (1S,2S) enantiomer avoids the confounding factor of the inactive (1R,2R) form, which has been shown to form structurally distinct covalent FAD adducts and would corrupt both biochemical IC50 determinations and crystallographic analysis of the inhibitor-flavin adduct geometry [1]. Researchers should procure the single enantiomer (CAS 2324750-29-8) rather than the racemate (CAS 68841-33-8) to ensure unambiguous SAR interpretation.

Chiral Building Block for Asymmetric Synthesis of Cyclopropane-Containing Pharmaceutical Intermediates

(1S,2S)-2-Ethyl-cyclopropylamine serves as a valuable enantiopure intermediate for constructing cyclopropane-containing drug candidates. Cyclopropylamine scaffolds are present in marketed drugs across cardiovascular, CNS, and anticancer indications, where the cyclopropane ring provides conformational rigidity and metabolic stability advantages . The defined (1S,2S) stereochemistry, with ≥95% chiral purity as specified by commercial vendors , enables stereospecific downstream transformations—including reductive amination, amide coupling, and N-alkylation—without erosion of enantiomeric excess. This is particularly relevant for programs where the absolute configuration of the cyclopropane ring directly impacts the pharmacological activity of the final drug substance, as demonstrated by the ~10-fold activity difference between (1S,2S) and (1R,2R) enantiomers in the cyclopropylhistamine H3 receptor series [2].

Mechanistic Probe for Stereochemistry-Dependent Flavin Modification in MAO and LSD1 Structural Biology

The (1S,2S)-trans configuration is the biologically relevant geometry for mechanism-based inactivation of flavin-dependent amine oxidases. In structural biology studies, the use of enantiopure (1S,2S)-2-ethyl-cyclopropylamine ensures that the covalent adduct formed with the FAD cofactor represents a single, homogeneous chemical species. Vianello et al. (2014) demonstrated by X-ray crystallography that trans (1S,2S) and (1R,2R) cyclopropylamine stereoisomers generate different covalent adducts with the FAD cofactor of KDM1A, despite exhibiting comparable inhibitory potency at equilibrium [1]. For time-resolved crystallography, mass spectrometry-based adduct characterization, or kinetic studies of the inactivation mechanism, the single enantiomer is an absolute requirement—racemic or stereochemically undefined material would produce mixed adduct populations that preclude definitive structural assignment.

Reference Standard for Chiral Chromatography Method Development and Enantiomeric Excess Determination

The distinct CAS registry numbers for (1S,2S)-2-ethyl-cyclopropylamine (2324750-29-8), its (1R,2R) enantiomer (1820569-09-2), and the racemate (68841-33-8) establish these as separate chemical entities suitable for use as reference standards in chiral HPLC and SFC method development. Analytical laboratories requiring authenticated enantiopure standards for enantiomeric excess determination of cyclopropylamine-containing intermediates or final drug substances can use (1S,2S)-2-ethyl-cyclopropylamine as a calibration reference, enabling quantification of the undesired (1R,2R) enantiomer at levels relevant to ICH Q6A specification setting.

Quote Request

Request a Quote for (1S,2S)-2-Ethyl-cyclopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.